

# Technical Monograph: Sarasinoside C1 – Chemical Architecture, Isolation, and Bioactivity Profile

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## Compound of Interest

Compound Name:	Sarasinoside C1
CAS No.:	114066-51-2
Cat. No.:	B1680772

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## Executive Summary

**Sarasinoside C1** is a marine-derived triterpenoid oligoglycoside (saponin) belonging to the 30-norlanostane class.<sup>[1][2]</sup> First isolated from the sponge *Melophlus sarasinorum* (formerly *Asteropus sarasinorum*), it represents a distinct chemical scaffold characterized by a complex branched tetraose moiety linked to a steroidal aglycone.<sup>[1]</sup>

This guide provides a rigorous analysis of **Sarasinoside C1**, synthesizing physicochemical properties, extraction methodologies, and pharmacological potential.<sup>[1]</sup> It is designed to serve as a reference for medicinal chemists and pharmacologists investigating marine natural products for cytotoxic and antifouling applications.<sup>[1]</sup>

## Chemical Identity & Structural Architecture Nomenclature and Classification

- Compound Name: **Sarasinoside C1**<sup>[1][2][3][4]</sup>

- Chemical Class: Triterpenoid Saponin (30-norlanostane glycoside)[1][5]
- Source Organism: Melophlus sarasinorum (Porifera, Demospongiae, Geodiidae)[1][5][6][7]

- Molecular Formula:

[1][4]

- Molecular Weight: ~1097.3 Da (Calculated),

1097.6000

(HRESIMS)[1]

## Structural Elucidation

The structure of **Sarasinoside C1** is defined by two distinct domains: a lipophilic aglycone core and a hydrophilic oligosaccharide chain.[1]

### A. The Aglycone Core (Aglycone 1)

The aglycone is a 30-norlanostane derivative, specifically 3

-hydroxy-30-norlanosta-8(9)-en-23-one.[1]

- Skeleton: Tetracyclic triterpene (steroid-like).[1]
- Key Features:
  - C-3:  
-hydroxyl group (glycosidation site).[1]
  - C-8(9): Endocyclic double bond.[1]
  - C-23: Ketone functionality (characteristic of sarasinoside aglycones).[1]
  - Side Chain: Cholestane-like side chain with oxidation at C-23.[1]

### B. The Oligosaccharide Moiety (Tetraose)

**Sarasinocide C1** possesses a branched tetraose chain attached to C-3 of the aglycone.[1] The sugar sequence is unique to the C-series sarasinocides.[1]

- Composition:
  - -D-Xylose (Inner, Aglycone-linked)[1]
  - -Acetyl-  
-D-glucosamine (GlcNAc)[1]
  - -Acetyl-  
-D-galactosamine (GalNAc)[1]
  - -D-Xylose (Terminal)[1]
- Connectivity: The inner xylose serves as the branching point:[1]
  - Position 2: Linked to GlcNAc, which is further substituted at C-6 by the terminal Xylose.[1]
  - Position 4: Linked to GalNAc.[1][2][8]

Chemical Notation:

[1][2]

## Structural Visualization

The following diagram illustrates the logical connectivity of the **Sarasinocide C1** molecule.

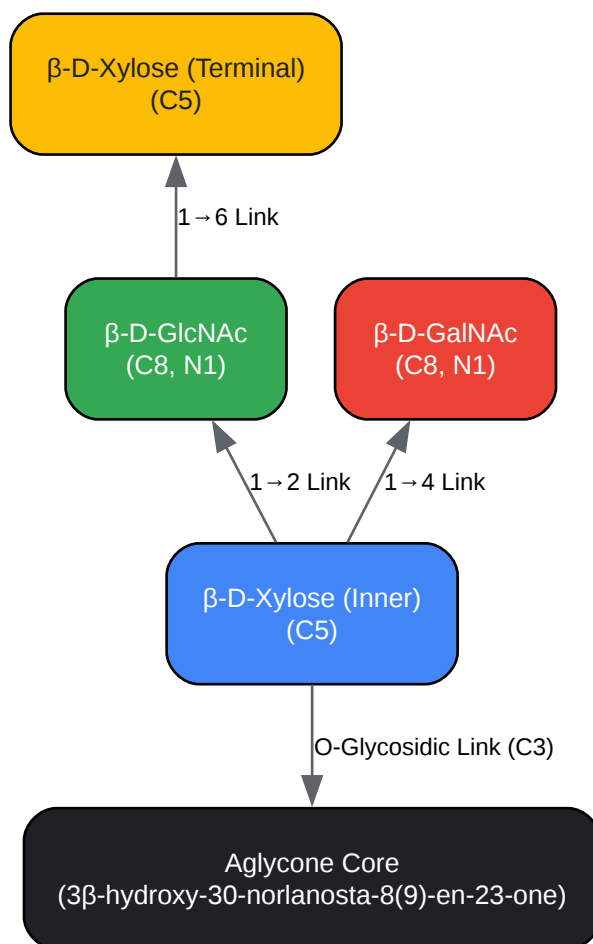


Figure 1: Structural Connectivity of Sarasinose C1 Glycoside Chain

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[1]

## Physicochemical Properties & Spectral Characteristics

Accurate identification requires comparison against established spectral fingerprints.[1]

## General Properties

Property	Description
Physical State	Amorphous solid (yellowish or white powder)
Solubility	Soluble in MeOH, Pyridine, DMSO; sparingly soluble in water; insoluble in hexane.[1]
Stability	Susceptible to acid hydrolysis (cleaves glycosidic bonds).[1] Stable under neutral conditions.
Reactivity	Forms foam in aqueous solution (surfactant properties).[1]

## Key NMR Signals (Pyridine- )

Note: Chemical shifts (

) are approximate based on congener data.

- Aglycone Region:
  - H-3 ( ):  
~3.1-3.3 ppm (dd) – Diagnostic of 3 -substitution.[1]
  - Methyls: Five singlet methyls ( 0.7 – 1.2 ppm) characteristic of the norlanostane skeleton.[1]
  - Olefinic Protons: No vinylic protons for 8(9)-ene (tetrasubstituted).[1]
- Sugar Region (Anomeric Protons):
  - Four distinct doublet signals in the 4.3 – 5.5 ppm range.[1]

- NH Acetyl: Two singlet signals at  
~2.0-2.1 ppm (corresponding to GlcNAc and GalNAc).[1]

## Isolation and Purification Protocol

The following protocol is synthesized from standard marine natural product isolation workflows tailored for polar saponins like Sarasinoides.

### Workflow Logic

The extraction exploits the amphiphilic nature of saponins.[1]

- Extraction: Polar solvent (MeOH/EtOH) to release glycosides from the sponge matrix.[1]
- Partitioning:
  - Butanol (n-BuOH) is used to selectively concentrate saponins from salts (aqueous phase) and lipids (hexane phase).[1]
- Purification: Reversed-phase chromatography separates congeners based on the sugar chain length and aglycone polarity.[1]

### Step-by-Step Protocol

- Tissue Preparation:
  - Lyophilize fresh *Melophlus sarasinorum* sponge tissue.[1]
  - Grind to a fine powder.[1]
- Crude Extraction:
  - Extract powder with MeOH (3 x 1L) at room temperature.
  - Combine extracts and concentrate under reduced pressure to yield a crude gum.[1]
- Liquid-Liquid Partitioning (Desalting & Delipidation):

- Suspend crude gum in H<sub>2</sub>O (500 mL).
- Partition against
  - Hexane (500 mL) to remove lipids/sterols.[1] Discard hexane layer.[1]
- Partition aqueous layer against
  - BuOH (500 mL).
- Collect the
  - BuOH layer (contains Sarasinoids).[1] Evaporate to dryness.
- Flash Chromatography (Enrichment):
  - Stationary Phase: Amberlite XAD-2 or Diaion HP-20.[1]
  - Elution Gradient: H<sub>2</sub>O
    - 50% MeOH
    - 100% MeOH.[1]
  - **Sarasinoid C1** typically elutes in the 80-100% MeOH fractions.[1]
- Final Purification (HPLC):
  - Column: C18 Reversed-Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1]
  - Mobile Phase: Isocratic 65% MeOH / 35% H<sub>2</sub>O or Gradient 60-80% MeOH.[1]
  - Detection: Refractive Index (RI) or ELSD (due to weak UV chromophores).[1]
  - Target: Collect peak corresponding to  
1097.[1][4]

## Isolation Workflow Diagram

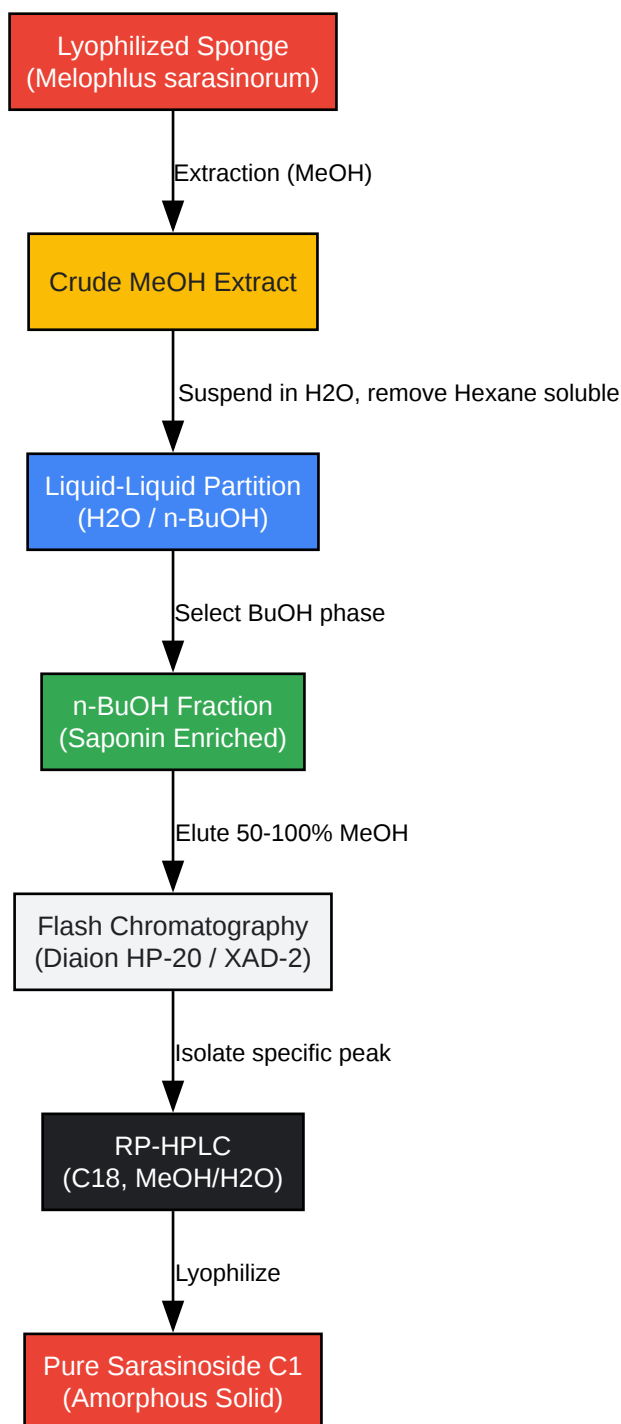


Figure 2: Isolation Protocol for Sarasinose C1

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## Biological Profile & Mechanism of Action[1][6][9]

**Sarasinocide C1** exhibits a "defense" profile typical of marine saponins, showing potent cytotoxicity and ichthyotoxicity.[1]

## Cytotoxicity

**Sarasinocide C1** has demonstrated moderate to potent cytotoxicity against various cancer cell lines.[1]

- Mechanism: Membrane permeabilization (detergent effect) and potential interaction with specific membrane receptors.[1]
- Activity Data (Representative):
  - HeLa Cells: IC values typically in the low micromolar range ( ).[1]
  - K562 (Leukemia): Effective inhibition of proliferation.[1]

## Antifouling Activity

Recent studies highlight the ecological role of sarasinocides as antifoulants.[1]

- Target: Inhibition of larval settlement (e.g., *Mytilus galloprovincialis*, *Balanus amphitrite*).[1]
- Ecological Advantage: Unlike heavy metal antifoulants, **Sarasinocide C1** is biodegradable and exhibits a favorable toxicity profile (LC /EC ratio > 15), indicating a non-toxic mechanism of repulsion rather than killing.[1]

## Structure-Activity Relationship (SAR)

- Sugar Chain Importance: The branched tetrasaccharide is critical for solubility and interaction with biological membranes.[1] Analogues with shorter chains (e.g., bis-glycosides) often show reduced potency.[1]

- Aglycone Oxidation: The C-23 ketone and the 8(9) double bond are conserved features in the most active congeners.[1]

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